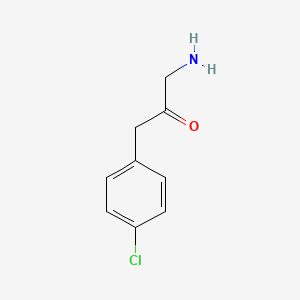
1-Methylnaphthalene-6-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylnaphthalene-6-acetonitrile is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a naphthalene ring substituted with a methyl group at the 1-position and an acetonitrile group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-6-acetonitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-methylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a cyanation reaction to introduce the acetonitrile group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions followed by cyanation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Methylnaphthalene-6-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Primary amines.
Substitution: Various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
1-Methylnaphthalene-6-acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on microbial degradation and environmental impact.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-methylnaphthalene-6-acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can lead to the formation of various bioactive compounds and intermediates .
Comparison with Similar Compounds
1-Methylnaphthalene: Lacks the acetonitrile group, making it less reactive in certain chemical reactions.
2-Methylnaphthalene: Similar structure but with the methyl group at the 2-position, leading to different reactivity and properties.
Naphthalene: The parent compound without any substituents, used as a reference for studying substituted derivatives
Uniqueness: 1-Methylnaphthalene-6-acetonitrile is unique due to the presence of both a methyl and an acetonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Properties
Molecular Formula |
C13H11N |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(5-methylnaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C13H11N/c1-10-3-2-4-12-9-11(7-8-14)5-6-13(10)12/h2-6,9H,7H2,1H3 |
InChI Key |
VEXLZTVSCGHXMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11908643.png)
![(2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B11908650.png)



![N-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B11908676.png)



![(5-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B11908684.png)

